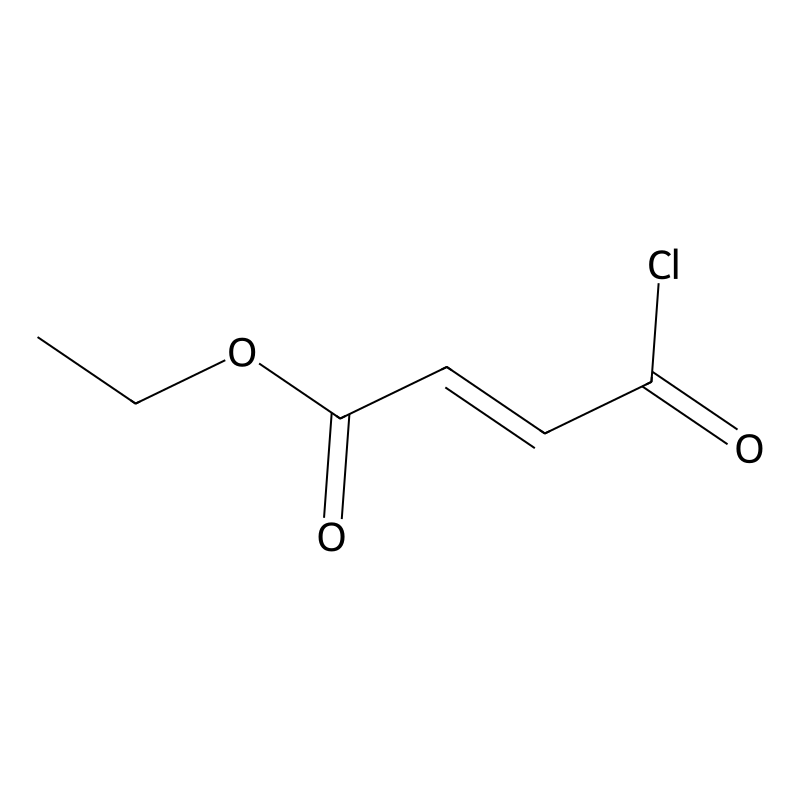

(E)-Ethyl 4-chloro-4-oxobut-2-enoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthesis of Polymer-Supported Bifunctional Catalyst:

A study published in the journal "Tetrahedron Letters" describes the utilization of (E)-Ethyl 4-chloro-4-oxobut-2-enoate in the synthesis of a polymer-supported bifunctional catalyst. This catalyst combines two different functionalities, allowing for efficient one-pot multistep reactions in organic synthesis. []

Synthesis of Succinimidyl Ester of Benzo(a)pyrene:

Another research article, published in "Chemical Communications," details the application of (E)-Ethyl 4-chloro-4-oxobut-2-enoate in the synthesis of a succinimidyl ester derivative of benzo(a)pyrene. This modified form of the potent carcinogen benzo(a)pyrene is used in studies investigating its interactions with biological systems. []

(E)-Ethyl 4-chloro-4-oxobut-2-enoate is an organic compound characterized by the molecular formula C₆H₇ClO₃ and a molecular weight of 162.57 g/mol. This compound features a chloro group and a double bond, making it a derivative of ethyl acetoacetate. Its structure includes a carbonyl group and is notable for its potential reactivity due to the presence of both the chloro substituent and the alkene functionality .

- Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of derivatives like ethyl 4-aminobut-2-enoate.

- Addition Reactions: The double bond can react with electrophiles or nucleophiles, resulting in products such as ethyl 4-bromo-4-oxobut-2-enoate.

- Oxidation and Reduction: Under specific conditions, this compound can undergo oxidation or reduction, yielding products like ethyl 4-chloro-4-hydroxybutanoate .

Major Products Formed- From Nucleophilic Substitution:

- Ethyl 4-aminobut-2-enoate

- Ethyl 4-alkoxybut-2-enoate

- From Addition Reactions:

- Ethyl 4-bromo-4-oxobut-2-enoate

- Ethyl 4-hydroxy-4-oxobut-2-enoate

- From Oxidation and Reduction:

- Ethyl 4-chloro-4-hydroxybutanoate

- Ethyl 4-chlorobutanoate.

- Ethyl 4-aminobut-2-enoate

- Ethyl 4-alkoxybut-2-enoate

- Ethyl 4-bromo-4-oxobut-2-enoate

- Ethyl 4-hydroxy-4-oxobut-2-enoate

- Ethyl 4-chloro-4-hydroxybutanoate

- Ethyl 4-chlorobutanoate.

The synthesis of (E)-Ethyl 4-chloro-4-oxobut-2-enoate typically involves chlorination processes. A common method includes:

- Chlorination of Ethyl Acetoacetate:

- Reacting ethyl acetoacetate with phosphorus pentachloride or thionyl chloride under controlled conditions to introduce the chloro group.

- Industrial Production:

This compound serves various applications across different fields:

- Chemistry: Utilized as an intermediate in synthesizing pharmaceuticals and agrochemicals.

- Biology: Investigated for its potential antimicrobial and anticancer properties.

- Medicine: Explored as a precursor for developing therapeutic agents.

- Industry: Used in producing specialty chemicals and materials .

Several compounds share structural similarities with (E)-Ethyl 4-chloro-4-oxobut-2-enoate, each exhibiting unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 4-chloro-4-oxobut-2-enoate | C₅H₅ClO₃ | Lacks ethyl group; similar reactivity |

| Ethyl 3-chloroacrylate | C₅H₇ClO₂ | Different position of chlorine; used in polymers |

| Ethyl 4-bromo-4-hydroxybutanoate | C₆H₉BrO₃ | Contains bromine instead of chlorine; similar application in medicinal chemistry |

These compounds highlight the uniqueness of (E)-Ethyl 4-chloro-4-oxobut-2-enoate due to its specific functional groups and reactivity patterns, which are crucial for its applications in synthetic organic chemistry .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Health Hazard